4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and an aldehyde group at the 2-position
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . FGFRs function through signal transduction pathways that, when activated, result in various cellular responses . By inhibiting FGFRs, the compound can disrupt these pathways and alter the cellular responses they control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in regulating a variety of cellular processes, including cell proliferation and migration, angiogenesis, and organ development . Abnormal activation of this pathway is associated with the progression and development of several types of cancers .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of certain cancer cells .
Biochemical Analysis
Biochemical Properties
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has been reported to have potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
Its potent activity against FGFR1, 2, and 3 suggests that it may exert its effects at the molecular level by inhibiting these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step procedures. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Similar structure but with different substitution patterns.
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: Contains both chlorine and fluorine substituents.
1H-Pyrazolo[3,4-b]quinolines: Different heterocyclic system but shares some structural similarities.
Uniqueness
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-8-6-3-5(4-12)11-7(6)1-2-10-8/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMCEQYXZJMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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